4-{[3-(4-methylpiperazin-1-yl)propyl]amino}-3-nitro-2H-chromen-2-one
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Overview
Description
4-{[3-(4-methylpiperazin-1-yl)propyl]amino}-3-nitro-2H-chromen-2-one is a synthetic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure, which is substituted with a nitro group at the 3-position and an amino group at the 4-position The amino group is further substituted with a 3-(4-methylpiperazin-1-yl)propyl group
Preparation Methods
The synthesis of 4-{[3-(4-methylpiperazin-1-yl)propyl]amino}-3-nitro-2H-chromen-2-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Synthesis of the chromen-2-one core: The chromen-2-one core can be synthesized through a condensation reaction between salicylaldehyde and ethyl acetoacetate in the presence of a base, such as sodium ethoxide.
Nitration: The chromen-2-one core is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position.
Amination: The nitro-chromen-2-one intermediate is then subjected to a nucleophilic substitution reaction with 3-(4-methylpiperazin-1-yl)propylamine to introduce the amino group at the 4-position.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
4-{[3-(4-methylpiperazin-1-yl)propyl]amino}-3-nitro-2H-chromen-2-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, such as alkyl halides, to form substituted derivatives.
Oxidation: The chromen-2-one core can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, alkyl halides, potassium permanganate, and chromium trioxide. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: This compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets.
Materials Science: The chromen-2-one core structure of this compound makes it a candidate for use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound’s ability to interact with enzymes and proteins has made it a useful tool in biochemical studies, particularly in the investigation of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-{[3-(4-methylpiperazin-1-yl)propyl]amino}-3-nitro-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it has been shown to inhibit the activity of certain oxidoreductase enzymes by stabilizing the enzyme-inhibitor complex through hydrophobic interactions between the aromatic moieties of the ligand and the lipophilic residues of the binding site . This inhibition can lead to various biological effects, such as antimicrobial and anticancer activities.
Comparison with Similar Compounds
4-{[3-(4-methylpiperazin-1-yl)propyl]amino}-3-nitro-2H-chromen-2-one can be compared with other similar compounds, such as:
3-(4-Methylpiperazin-1-yl)propanoic acid: This compound shares the 4-methylpiperazin-1-yl group but lacks the chromen-2-one core and nitro group.
4-(Dimethylamino)butyric acid hydrochloride: This compound contains a dimethylamino group but differs in its core structure and lacks the nitro group.
1-(3-Aminopropyl)-4-methylpiperazine: This compound contains the 4-methylpiperazin-1-yl group but lacks the chromen-2-one core and nitro group.
The uniqueness of this compound lies in its combination of the chromen-2-one core, nitro group, and 4-methylpiperazin-1-yl group, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-[3-(4-methylpiperazin-1-yl)propylamino]-3-nitrochromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-19-9-11-20(12-10-19)8-4-7-18-15-13-5-2-3-6-14(13)25-17(22)16(15)21(23)24/h2-3,5-6,18H,4,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTMNPGWRZOVJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCNC2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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